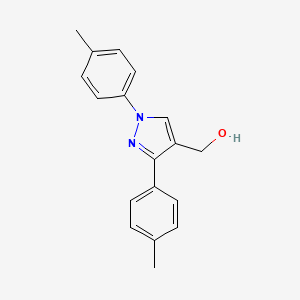

(1,3-Dip-tolyl-1H-pyrazol-4-YL)methanol

Description

The Pyrazole (B372694) Heterocyclic System: Significance in Chemical Science

The pyrazole ring system, a five-membered heterocycle with the molecular formula C₃H₄N₂, is a cornerstone of modern chemical science. amazonaws.comevitachem.com Its unique structural and electronic properties have made it a "privileged scaffold" in medicinal chemistry and materials science. nepjol.inforesearchgate.net The presence of two nitrogen atoms in the ring imparts a range of chemical reactivities and biological activities. amazonaws.comnepjol.info Pyrazole derivatives are integral to a wide array of commercially available drugs, agrochemicals, and functional materials. researchgate.net For instance, the pyrazole moiety is a core structure in blockbuster drugs like the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil. researchgate.net

The significance of the pyrazole system also lies in its versatility as a synthetic intermediate. researchgate.net The ability to functionalize the pyrazole ring at various positions allows for the creation of a vast library of compounds with diverse properties. This has fueled extensive research into the synthesis and application of novel pyrazole derivatives.

Overview of Established Synthetic Methodologies for Pyrazole Scaffolds

The synthesis of the pyrazole core is a well-established area of organic chemistry, with several classical and modern methods available. The most common and traditional approach is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nepjol.info This method, along with the cycloaddition of diazomethane (B1218177) derivatives to alkynes, forms the bedrock of pyrazole synthesis. nepjol.info

In recent years, more advanced and efficient synthetic strategies have emerged. These include:

Multicomponent Reactions: These reactions, often performed in a one-pot fashion, allow for the assembly of complex pyrazole structures from simple starting materials in a single step, enhancing efficiency and reducing waste. researchgate.net

Transition-Metal Catalyzed Reactions: Catalytic methods, particularly those employing palladium, copper, and silver, have enabled the synthesis of highly substituted and functionalized pyrazoles with high regioselectivity. nih.govrsc.org

Green Chemistry Approaches: The use of environmentally benign solvents like water, microwave-assisted synthesis, and recyclable catalysts are increasingly being employed to make pyrazole synthesis more sustainable. researchgate.net

These methodologies provide chemists with a powerful toolkit to access a wide range of pyrazole derivatives for various research and industrial applications.

Research Trajectories for Substituted Pyrazole Compounds

Current research on substituted pyrazoles is focused on several key areas, driven by the demand for new molecules with enhanced or novel functionalities. A significant trajectory is the continued exploration of their biological activities. Researchers are actively designing and synthesizing new pyrazole derivatives as potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. researchgate.net

Another major research direction is the development of pyrazole-based materials. The unique photophysical properties of some pyrazole derivatives make them attractive candidates for use in:

Organic Light-Emitting Diodes (OLEDs)

Fluorescent Sensors

Nonlinear Optical (NLO) Materials nih.gov

Furthermore, there is a growing interest in the synthesis of complex, fused heterocyclic systems containing the pyrazole ring to explore novel chemical space and biological activities. nih.gov

Contextualizing (1,3-Dip-tolyl-1H-pyrazol-4-YL)methanol within Pyrazole Research

This compound, with the molecular formula C₁₈H₁₈N₂O, is a specific derivative within the vast family of pyrazoles. While extensive research on this exact molecule is not widely published, its structure allows us to place it within the broader context of pyrazole chemistry.

The compound features a pyrazole core substituted with two p-tolyl groups at positions 1 and 3, and a methanol (B129727) group at position 4. The synthesis of such a structure would likely involve the established cyclocondensation methods, followed by functionalization at the 4-position. For instance, a common route to 4-hydroxymethylpyrazoles involves the reduction of a corresponding 4-formylpyrazole or 4-carboxypyrazole derivative.

The presence of the two tolyl groups significantly influences the molecule's properties, increasing its steric bulk and lipophilicity compared to simpler pyrazoles. These aryl substituents are common in pyrazole-based compounds designed for biological applications, as they can enhance binding to protein targets.

Given the research trends, this compound could be investigated for its potential biological activities. The hydroxymethyl group at the 4-position provides a handle for further chemical modification, allowing for its use as a synthon in the creation of more complex molecules. For example, it could be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions, opening avenues to a variety of other derivatives.

Below are tables detailing the properties of the parent compound and a summary of related pyrazole derivatives and their research focus.

Table 1: Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₈N₂O |

| Molecular Weight | 278.35 g/mol |

| CAS Number | 618444-54-5 |

| Appearance | Likely a solid at room temperature |

Table 2: Research Context of Structurally Similar Pyrazole Derivatives

| Compound Type | Research Focus |

| Diaryl-substituted pyrazoles | Anticancer, anti-inflammatory, and antimicrobial agents. researchgate.net |

| 4-Functionalized pyrazoles | Synthetic intermediates for creating more complex molecules; development of materials with specific optical or electronic properties. |

| Pyrazolylmethanols | Precursors for the synthesis of ligands for coordination chemistry and catalysis. |

Structure

3D Structure

Propriétés

Numéro CAS |

618444-54-5 |

|---|---|

Formule moléculaire |

C18H18N2O |

Poids moléculaire |

278.3 g/mol |

Nom IUPAC |

[1,3-bis(4-methylphenyl)pyrazol-4-yl]methanol |

InChI |

InChI=1S/C18H18N2O/c1-13-3-7-15(8-4-13)18-16(12-21)11-20(19-18)17-9-5-14(2)6-10-17/h3-11,21H,12H2,1-2H3 |

Clé InChI |

MCPIZJCRZFLHED-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=C(C=C3)C |

Origine du produit |

United States |

Synthetic Design and Methodologies for 1,3 Dip Tolyl 1h Pyrazol 4 Yl Methanol

Retrosynthetic Approaches to the (1,3-Dip-tolyl-1H-pyrazol-4-YL)methanol Framework

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the analysis begins by identifying the key functional groups and structural motifs.

A primary retrosynthetic disconnection involves the C4-methanol group. This functional group can be obtained via the reduction of a corresponding aldehyde. This leads back to the key intermediate, 1,3-di-p-tolyl-1H-pyrazole-4-carbaldehyde .

Further deconstruction of this aldehyde intermediate focuses on the introduction of the formyl group onto the pyrazole (B372694) ring. A common and effective method for this transformation is the Vilsmeier-Haack reaction, which uses a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) mixture. rsc.orgresearchgate.net This step disconnects the molecule to 1,3-di-p-tolyl-1H-pyrazole .

The core pyrazole ring itself is the next target for disconnection. The most classical and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. jk-sci.comyoutube.com This leads to the final disconnection of the pyrazole ring into two key synthons: p-tolylhydrazine and a C3 carbonyl component, specifically 1,3-di-p-tolylpropane-1,3-dione . Both of these starting materials can be sourced or synthesized through established methods.

This retrosynthetic pathway represents a logical and well-documented approach to the synthesis of the this compound framework, relying on robust and high-yielding reactions.

Classical and Modern Cyclization Strategies for Pyrazole Ring Formation

The formation of the pyrazole heterocycle is the cornerstone of the synthesis. Numerous methods have been developed, ranging from classical condensations to modern cycloadditions.

Cyclocondensation of Hydrazine Derivatives with C3 Synthonsmdpi.comnih.govnih.govbeilstein-journals.org

The most prevalent approach to pyrazole synthesis involves the reaction of a hydrazine, which acts as a binucleophilic N-N component, with a three-carbon (C3) electrophilic synthon. mdpi.comnih.gov

The condensation of 1,3-dicarbonyl compounds with hydrazines, known as the Knorr pyrazole synthesis, is a direct and efficient method for forming polysubstituted pyrazoles. jk-sci.commdpi.comnih.gov The reaction proceeds by initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can potentially lead to a mixture of two regioisomers. mdpi.commdpi.com However, reaction conditions, such as the solvent and catalyst, can be optimized to favor the formation of a single isomer. nih.gov For instance, using aprotic dipolar solvents in an acidic medium has been shown to improve regioselectivity compared to conventional reactions in ethanol. nih.gov

| Catalyst/Solvent System | Substrates | Key Findings | Reference |

| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | Green protocol, excellent yields (95%), short reaction times. | nih.gov |

| Lithium perchlorate/Ethylene glycol | Substituted hydrazines, 1,3-diketones | Eco-friendly procedure, good to excellent yields (70-95%) at room temperature. | mdpi.com |

| N,N-dimethylacetamide (aprotic) | Arylhydrazine, 4,4,4-trifluoro-1-arylbutan-1,3-diketones | High regioselectivity (98:2) in favor of one isomer. | nih.gov |

| TfOH/TFAA | Arenes, Carboxylic acids | "One-pot" synthesis of 1,3-diketones followed by cyclization with hydrazine. | mdpi.com |

This table presents a selection of catalytic systems and conditions for the Knorr pyrazole synthesis.

The reaction of hydrazines with α,β-unsaturated ketones and aldehydes, such as chalcones, is another fundamental route. This cyclocondensation typically yields pyrazoline (dihydropyrazole) intermediates via a Michael addition followed by intramolecular cyclization. nih.govbeilstein-journals.org Subsequent oxidation of the pyrazoline provides the aromatic pyrazole. nih.govbeilstein-journals.org The choice of oxidizing agent can be crucial for the success of the final aromatization step.

In some cases, if the α,β-unsaturated carbonyl contains a leaving group at the β-position, the intermediate pyrazoline can undergo spontaneous elimination to directly afford the pyrazole. nih.govnih.gov Similarly, using hydrazines with a good leaving group, like tosylhydrazine, can also lead directly to the aromatic pyrazole product. nih.govbeilstein-journals.org

| Reactant Type | Hydrazine Derivative | Intermediate | Key Feature | Reference |

| α,β-Ethylenic ketone (Chalcone) | Phenylhydrazine | Pyrazoline | Requires subsequent oxidation step for aromatization. | nih.govbeilstein-journals.orgrsc.org |

| α,β-Unsaturated ketone with β-leaving group | Hydrazine | Pyrazole (direct) | Aromatization occurs via elimination of the leaving group. | nih.govnih.gov |

| α,β-Unsaturated ketone | Tosylhydrazine | Pyrazole (direct) | The tosyl group acts as a leaving group, promoting direct aromatization. | nih.govbeilstein-journals.org |

| 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one | Isonicotinic acid hydrazide | Pyrazoline | Demonstrates cyclization of a complex chalcone (B49325) derivative. | mdpi.com |

This table summarizes pyrazole synthesis from α,β-unsaturated carbonyl compounds.

The cyclocondensation reaction between hydrazine derivatives and acetylenic ketones has been a known method for over a century. mdpi.comnih.gov This reaction directly yields the aromatic pyrazole ring without the need for an oxidation step. However, a significant drawback of this method is the frequent formation of a mixture of two regioisomers, which can complicate purification and reduce the yield of the desired product. mdpi.commdpi.comnih.gov The regioselectivity can be influenced by the steric and electronic properties of the substituents on both the alkyne and the hydrazine.

| Hydrazine Derivative | Acetylenic Ketone | Outcome | Reference |

| Phenylhydrazine | Diacetylene ketones | Mixture of regioisomers in a ~3:2 ratio. | mdpi.com |

| Aryl (alkyl) hydrazines | Trifluoromethylated ynones | Highly regioselective formation of 3-CF₃-pyrazoles with AgOTf catalyst. | mdpi.com |

| Hydrazine derivatives | General acetylenic ketones | Often yields a mixture of two regioisomers. | mdpi.comnih.gov |

This table illustrates outcomes of pyrazole synthesis using acetylenic ketones.

[3+2] Dipolar Cycloaddition Reactionsnih.govnih.govmdpi.com

[3+2] Dipolar cycloadditions represent a powerful and versatile strategy for constructing five-membered heterocyclic rings like pyrazoles. This reaction involves the combination of a three-atom 1,3-dipole with a two-atom dipolarophile. nih.gov

A common approach involves the reaction of diazo compounds (the 1,3-dipole) with alkynes or alkenes (the dipolarophile). mdpi.comnih.gov When alkynes are used, pyrazoles are formed directly. If an alkene is used, the initial product is a pyrazoline, which may require subsequent oxidation. nih.gov To overcome issues with the stability or availability of certain alkynes, alkyne surrogates, such as vinyl halides or vinyl sulfonium (B1226848) salts, can be employed. organic-chemistry.orgnih.gov These surrogates react to form an intermediate that eliminates a leaving group to generate the aromatic pyrazole ring. nih.gov

The regioselectivity of the cycloaddition is a critical consideration and is governed by the electronic and steric properties of both the dipole and the dipolarophile. nih.gov

| 1,3-Dipole | Dipolarophile | Key Feature | Reference |

| N-tosylhydrazones (diazo precursor) | Acetylene (B1199291) gas | Practical approach for a series of pyrazoles; K₂CO₃ identified as an efficient base. | mdpi.com |

| Nitrile imines (from hydrazonoyl halides) | Trisubstituted bromoalkene (alkyne surrogate) | Regioselective synthesis of tetrasubstituted pyrazoles via dehydrobromination. | nih.gov |

| Sydnone ribosides | Various alkynes | Provides access to pyrazole C-nucleoside analogues via thermal cycloaddition. | mdpi.com |

| Trifluoroacetonitrile imines | Enones (Chalcones) | Fully regio- and diastereoselective formation of 5-acyl-pyrazolines, which can be oxidized to pyrazoles. | acs.org |

This table highlights various [3+2] dipolar cycloaddition strategies for pyrazole synthesis.

Application of Diazo Compounds and Dipolarophiles

A prominent method for pyrazole synthesis is the 1,3-dipolar cycloaddition reaction between a diazo compound and a dipolarophile, typically an alkyne. rsc.orgresearchgate.netrsc.org This reaction is a powerful tool for constructing five-membered nitrogen-containing heterocycles. oup.com The reaction generally proceeds by heating the diazo compound and the alkyne, and in some cases, can be performed under solvent-free conditions, leading to high yields of the pyrazole product without extensive purification. researchgate.netrsc.org

The versatility of this method allows for the use of various diazo compounds and alkynes, influencing the substitution pattern of the resulting pyrazole. nih.govacs.org For instance, the reaction of α-diazocarbonyl compounds with alkynes has been shown to be an effective route to pyrazole derivatives. researchgate.netrsc.org While electron-deficient diazo compounds often require a catalyst, electron-rich diazo compounds can undergo cycloaddition under thermal conditions. rsc.org

Table 1: Examples of Pyrazole Synthesis via Diazo Compound Cycloaddition

| Diazo Compound | Dipolarophile (Alkyne) | Conditions | Product | Reference |

|---|---|---|---|---|

| α-diazocarbonyl substrates | Various alkynes | Heating, solvent-free | Pyrazole derivatives | researchgate.net |

| Electron-deficient diazo compounds | Electron-poor alkynes | Indium(III) chloride in water | Pyrazole derivatives | rsc.org |

Nitrile Imine-Mediated Cycloadditions

Another effective strategy for constructing the pyrazole ring is through the 1,3-dipolar cycloaddition of nitrile imines with alkynes. oup.comchim.ityoutube.com Nitrile imines are reactive intermediates that can be generated in situ from various precursors, such as hydrazonoyl halides or tetrazoles. oup.comchim.it

This method offers a high degree of regioselectivity due to the significant difference in electronegativity between the nitrogen and carbon atoms of the nitrile imine. chim.it The reaction typically proceeds in a concerted manner, leading to the formation of a five-membered heterocyclic ring. oup.com The choice of substituents on both the nitrile imine and the alkyne dictates the final structure of the pyrazole. For the synthesis of (1,3-Di-p-tolyl-1H-pyrazol-4-YL)methanol, a nitrile imine bearing a p-tolyl group would be a key intermediate.

Introduction of the p-Tolyl Substituents at N1 and C3 of the Pyrazole Core

Once the pyrazole core is formed, the next critical step is the introduction of the p-tolyl groups at the N1 and C3 positions. The regioselectivity of these arylation reactions is a key consideration.

Strategies for Regioselective N1-Arylation of Pyrazoles

The N1-arylation of pyrazoles can be challenging due to the presence of two reactive nitrogen atoms. However, several methods have been developed to achieve regioselective N-arylation. The less-hindered nitrogen atom is typically favored in traditional cross-coupling reactions like the Buchwald-Hartwig, Ullmann-Goldberg, and Chan-Lam reactions. nih.gov

For pyrazoles with existing substituents, steric hindrance can direct the incoming aryl group to the less hindered nitrogen. nih.gov The use of specific catalysts and ligands can also influence the regioselectivity. For instance, copper-diamine complexes have been used to catalyze the N-arylation of pyrazoles with aryl halides. acs.org Furthermore, tuning the ligands in copper-catalyzed reactions with arynes has been shown to enable switchable arylation between the N1 and N2 positions. nih.gov In some cases, N1-arylation can be achieved with high regioselectivity using K2CO3 in DMSO. figshare.comconsensus.app

Methods for C3-Arylation of Pyrazoles

The C3-arylation of pyrazoles presents a significant challenge due to the lower reactivity of the C3 position compared to other positions on the pyrazole ring. nih.govrsc.org However, recent advancements in catalysis have provided solutions to this problem.

A practical method for the direct C3-arylation of pyrazoles involves a palladium(II)/phenanthroline catalyst system with aryl iodides or bromides. nih.govrsc.org This protocol has been shown to be effective for a broad range of substrates without the need for silver additives. nih.gov The choice of solvent, such as toluene (B28343) or chlorobenzene, is crucial for achieving the desired reactivity and selectivity. nih.govrsc.org This direct C-H activation strategy avoids the need for pre-functionalized pyrazoles, offering a more efficient route to C3-arylated products.

Functionalization at the C4 Position to Afford the Methanol (B129727) Moiety

The final stage in the synthesis of (1,3-Di-p-tolyl-1H-pyrazol-4-YL)methanol is the introduction of the methanol group at the C4 position of the di-p-tolyl-substituted pyrazole. This is typically achieved through a two-step process involving formylation followed by reduction.

Derivatization of Pyrazole-4-Carbaldehyde Precursors (e.g., via Reduction)

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles. chemmethod.comnih.govmdpi.comnih.govorganic-chemistry.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). nih.govijpcbs.com The reaction of a 1,3-diarylpyrazole with the Vilsmeier reagent leads to the formation of the corresponding 1,3-diaryl-1H-pyrazole-4-carbaldehyde. nih.govsemanticscholar.orgresearchgate.netnih.govekb.egresearchgate.net

Once the pyrazole-4-carbaldehyde is obtained, the final step is the reduction of the aldehyde group to a primary alcohol. This transformation can be readily accomplished using a variety of reducing agents. A common and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH4) in a suitable solvent like methanol. This mild reducing agent selectively reduces the aldehyde to the corresponding alcohol without affecting other functional groups on the pyrazole ring. The reduction of (1,3-diaryl-1H-pyrazol-4-yl)methanol has been achieved using ferric chloride hexahydrate (FeCl3·6H2O) as a catalyst, which provides the desired alcohol without over-oxidation to the carboxylic acid. researchgate.netumich.edu

Direct Introduction of the Hydroxymethyl Group

The introduction of a hydroxymethyl group at the C4 position of the 1,3-di-p-tolyl-1H-pyrazole core is a key transformation to arrive at the target compound, this compound. A prevalent and effective method for this functionalization is a two-step sequence involving formylation followed by reduction.

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. nih.govrsc.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The pyrazole nucleus, being electron-rich, is susceptible to electrophilic attack at the C4 position. researchgate.net The reaction proceeds via an electrophilic aromatic substitution mechanism, leading to the formation of a 4-formylpyrazole, specifically 1,3-di-p-tolyl-1H-pyrazole-4-carbaldehyde. researchgate.netresearchgate.net

Once the aldehyde is synthesized, it can be readily reduced to the corresponding primary alcohol, this compound. Standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. The choice of reducing agent may depend on the presence of other functional groups in the molecule. This two-step approach is a reliable and widely used strategy for the synthesis of 4-hydroxymethylpyrazoles.

Emerging Synthetic Approaches for this compound and Analogues

The synthesis of the core pyrazole structure is fundamental to obtaining this compound and its analogues. Modern synthetic chemistry has seen the advent of several innovative methodologies aimed at improving efficiency, sustainability, and molecular diversity. These emerging approaches are highly relevant to the construction of the 1,3-diarylpyrazole scaffold.

One-Pot Multicomponent Reaction Sequences for Pyrazole Synthesis

One-pot multicomponent reactions (MCRs) have gained significant traction in heterocyclic synthesis due to their high atom economy, operational simplicity, and the ability to generate complex molecules in a single step. nih.govacs.org These reactions are particularly well-suited for the synthesis of substituted pyrazoles. ut.ac.ir

A common strategy involves the condensation of a 1,3-dicarbonyl compound, a hydrazine derivative, and often other components to build the pyrazole ring and introduce desired substituents in a single synthetic operation. biointerfaceresearch.com For the synthesis of 1,3-diarylpyrazoles, a diaryl-1,3-diketone can be reacted with a substituted hydrazine. The use of pre-catalysts or green reaction media can further enhance the efficiency and environmental friendliness of these reactions. ut.ac.ir

| Reactants | Catalyst/Conditions | Product Type | Key Advantages |

| Hydrazine hydrate, arylidene malononitrile, cyclohexyl isothiocyanate | HAp/ZnCl₂ nano-flakes, solvent-free, 60-70°C | 5-amino-3-aryl-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamide | High yields, wide substrate scope, short reaction time. biointerfaceresearch.com |

| Ethyl acetoacetate, hydrazine hydrate, malononitrile, aryl aldehydes | Preheated-fly-ash, aqueous medium, 70-80°C | Dihydropyrano[2,3-c]pyrazole derivatives | Use of a non-toxic solvent, cost-effective catalyst, high yields. ut.ac.ir |

| In situ generated nitrile imines, mercaptoacetaldehyde | p-TsCl-mediated dehydration/Eschenmoser sulfide (B99878) contraction | 1-Aryl-3-trifluoromethylpyrazoles | Use of a safe acetylene surrogate, mild reaction conditions. nih.gov |

Metal-Catalyzed Coupling Reactions in Pyrazole Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they play a crucial role in the synthesis of 1,3-diarylpyrazoles. researchgate.netrhhz.net These methods allow for the modular construction of the pyrazole core with a high degree of control over the substitution pattern.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are widely employed. mdpi.comacs.orgnih.gov For instance, a pre-functionalized pyrazole bearing a halide or triflate at the C3 position can be coupled with an arylboronic acid (Suzuki coupling) to introduce the tolyl group. Similarly, the N1-aryl bond can be formed via a Buchwald-Hartwig amination. Direct arylation of the pyrazole C-H bonds is another powerful strategy that avoids the need for pre-functionalization. acs.org Copper-catalyzed reactions also offer alternative and often complementary pathways for these transformations. mdpi.com

| Coupling Reaction | Catalyst System | Bond Formed | Typical Substrates |

| Suzuki-Miyaura | Pd(OAc)₂, SPhos | C-C | Chloroaminopyridines, (2-ethoxyvinyl)borolane mdpi.com |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | C-C (sp²-sp) | Vinyl/aryl halides, terminal acetylenes researchgate.net |

| Buchwald-Hartwig | [Pd-μ-BrP(t-Bu)₃]₂ | C-N | Aryl halides, amines nih.gov |

| Direct C-H Arylation | Pd(OAc)₂ | C-C | 5-Chloropyrazoles, aryl bromides acs.org |

Microwave-Assisted and Green Chemistry Methodologies in Pyrazole Synthesis

In recent years, there has been a significant shift towards greener and more sustainable synthetic practices. nih.govresearchgate.net The synthesis of pyrazoles has benefited from these advancements, with microwave-assisted synthesis and other green chemistry approaches becoming increasingly common. researchgate.netthieme-connect.comnih.gov

Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. tsijournals.comnih.govnih.gov This is often attributed to efficient and uniform heating. Green chemistry methodologies for pyrazole synthesis also include the use of environmentally benign solvents like water or ethanol, solvent-free reaction conditions (e.g., grinding), and the use of recyclable catalysts. researchgate.netthieme-connect.com These methods not only reduce the environmental impact but can also lead to more cost-effective and efficient synthetic processes. nih.govresearchgate.net

| Methodology | Conventional Method (Time) | Microwave-Assisted (Time) | Yield Improvement | Reference |

| Synthesis of 1,3,5-diaryl-pyrazoles | Refluxing | 3 minutes | Significant rate acceleration and improved yield. | tsijournals.com |

| Synthesis of 3,5-diaryl-2-pyrazolines | N/A | Shorter reaction times | Better yields and considerable enhancement in reaction rate. | researchgate.net |

| Synthesis of pyrano[2,3-c]pyrazoles | 1.4 hours (80°C) | Shorter reaction times | Comparable or slightly lower yields but much faster. | nih.gov |

Flow Chemistry in the Preparation of Pyrazole Derivatives

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages for the synthesis of pyrazole derivatives. mdpi.com These include enhanced safety (especially when dealing with hazardous reagents or intermediates), improved heat and mass transfer, and greater scalability and reproducibility. mdpi.com

A continuous-flow process for the synthesis of 3,5-disubstituted pyrazoles has been developed, involving the sequential copper-mediated alkyne homocoupling and Cope-type hydroamination of the resulting 1,3-diynes with hydrazine. rsc.org This multistep methodology allows for the direct synthesis of pyrazoles from simple starting materials without the need to isolate intermediates. rsc.org Another flow-based approach involves the reaction of vinylidene keto esters with hydrazine derivatives to produce pyrazoles with excellent regioselectivity. mdpi.com The development of flow chemistry protocols is a significant step towards the more efficient and safer industrial production of pyrazole-based compounds. A single, sequential telescoped two-step continuous gas/liquid–liquid/liquid flow process has also been developed for the synthesis of 4-fluoropyrazole derivatives from diketone, fluorine gas, and hydrazine starting materials. tib.eu

Hypervalent Iodine Reagent Applications in Pyrazole Derivative Synthesis

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), have emerged as mild and environmentally benign oxidizing agents in organic synthesis. chim.itarkat-usa.org Their application in the synthesis of heterocyclic compounds, including pyrazoles, has grown considerably. chim.itumn.edubeilstein-journals.org

These reagents can be used to mediate oxidative cyclization reactions. For example, PIDA can facilitate the cycloamination of vinyl hydrazones to afford pyrazole derivatives. chim.it Hypervalent iodine reagents have also been employed for the functionalization of the pyrazole ring, such as in iodination reactions. tandfonline.com The use of these metal-free reagents is attractive from a green chemistry perspective, as they are generally less toxic than many heavy metal-based oxidants. chim.it

| Hypervalent Iodine Reagent | Reaction Type | Substrates | Product | Reference |

| PIDA (Phenyliodine diacetate) | Cycloamination | Vinyl hydrazones | Pyrazole derivatives | chim.it |

| PhI(OAc)₂ (IBD)/I₂ | Iodination | Pyrazole derivatives | 4-Iodopyrazoles | tandfonline.com |

| PhICl₂ | Thio/selenocyanation | 4-Unsubstituted pyrazoles | 4-Thio/selenocyanated pyrazoles | beilstein-journals.org |

| Togni's reagent (electrophilic CF₃ source) | Trifluoromethylation/cyclization | α,β-Alkynic hydrazones | 3-Trifluoromethyl pyrazoles | chim.it |

Advanced Spectroscopic Characterization and Structural Analysis of 1,3 Dip Tolyl 1h Pyrazol 4 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

A ¹H NMR spectrum of (1,3-Dip-tolyl-1H-pyrazol-4-YL)methanol would be expected to reveal distinct signals corresponding to each unique proton environment in the molecule. This would include signals for the aromatic protons on the two p-tolyl rings, the pyrazole (B372694) ring proton, the methylene (B1212753) protons of the methanol (B129727) group, the hydroxyl proton, and the methyl protons of the tolyl groups. The chemical shift (δ, in ppm), splitting pattern (e.g., singlet, doublet, triplet), and integration value for each signal would provide critical information about the electronic environment and neighboring protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

The ¹³C NMR spectrum would provide a signal for each unique carbon atom in this compound. This would allow for the complete assignment of the carbon framework, including the carbons of the pyrazole ring, the two p-tolyl groups, and the methanol substituent. The chemical shifts of these signals are indicative of the carbon's hybridization and bonding environment.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

Two-dimensional NMR techniques are instrumental in assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, typically over two or three bonds. This would be crucial for confirming the connectivity of protons within the tolyl rings and between the methylene and hydroxyl groups.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. This technique would be vital for connecting the different fragments of the molecule, such as linking the tolyl groups to the pyrazole ring and the methanol group to its position on the pyrazole ring.

Vibrational Spectroscopy: Infrared (IR) Analysis for Characteristic Functional Groups

An IR spectrum of this compound would display absorption bands corresponding to the vibrational frequencies of its functional groups. Key expected absorptions would include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

C-H stretching vibrations for the aromatic and methyl groups, typically appearing between 2850-3100 cm⁻¹.

C=C and C=N stretching vibrations from the aromatic and pyrazole rings in the 1400-1600 cm⁻¹ region.

A C-O stretching vibration for the primary alcohol, expected around 1050 cm⁻¹.

Mass Spectrometry (MS): Determination of Molecular Mass and Fragmentation Pathways

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its fragmentation pattern, which can further confirm its structure. The molecular ion peak (M⁺) would correspond to the exact mass of the molecule. Fragmentation would likely involve the loss of the hydroxyl group, the entire hydroxymethyl group, or cleavage of the tolyl substituents.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

A definitive elucidation of the three-dimensional atomic arrangement of this compound in the solid state necessitates the use of single-crystal X-ray diffraction. This powerful analytical technique provides precise information on the crystal system, space group, unit cell dimensions, and the exact coordinates of each atom within the crystal lattice. This data allows for the detailed analysis of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's structure and properties.

Despite extensive searches of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the scientific literature, the specific single-crystal X-ray diffraction data for this compound could not be located. While crystallographic reports for structurally related pyrazole derivatives are available, a direct analysis of the target compound is not possible without its specific crystallographic information file (CIF).

The typical data that would be presented in this section, and which is currently unavailable for this compound, is outlined in the table below. The acquisition of this data through future experimental work would be invaluable for a complete structural characterization of this compound.

Table 1: Representative Crystallographic Data (Data Not Available)

| Parameter | Value (Not Available) |

| Chemical Formula | C₁₈H₁₈N₂O |

| Formula Weight | 278.35 g/mol |

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

| Calculated Density (g/cm³) | Not Available |

| R-factor | Not Available |

Should single crystals of this compound be successfully grown and analyzed, the resulting data would enable a detailed discussion of its molecular geometry, including the planarity of the pyrazole ring and the torsion angles of the tolyl and methanol substituents. Furthermore, the analysis of intermolecular interactions would provide insights into the crystal packing and the supramolecular architecture of the compound in the solid state.

Theoretical and Computational Investigations of 1,3 Dip Tolyl 1h Pyrazol 4 Yl Methanol

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. eurasianjournals.comresearchgate.net These calculations allow for a detailed examination of molecular geometry, orbital energies, and charge distribution, which are fundamental to understanding the molecule's behavior. researchgate.netasianpubs.org

The first step in a DFT study is the geometry optimization of the molecule's structure to find its most stable three-dimensional arrangement (lowest energy state). bhu.ac.in For (1,3-Dip-tolyl-1H-pyrazol-4-YL)methanol, this process would involve determining the precise bond lengths, bond angles, and dihedral angles. A key aspect of the conformational analysis would be to investigate the rotational freedom of the two tolyl groups attached to the pyrazole ring and the methanol (B129727) group at the C4 position. The calculations would identify the preferred orientation of these groups, considering steric hindrance and potential weak intramolecular interactions that stabilize certain conformations. The optimized geometry provides the foundation for all subsequent computational analyses. bhu.ac.in

Table 1: Representative Optimized Geometric Parameters for a Pyrazole Ring System (Illustrative) This table illustrates typical bond lengths and angles found in optimized pyrazole structures based on DFT calculations. Actual values for the title compound would require specific calculation.

| Parameter | Bond/Angle | Typical Value |

| Bond Length (Å) | N1-N2 | 1.35 Å |

| N2-C3 | 1.33 Å | |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.38 Å | |

| C5-N1 | 1.36 Å | |

| **Bond Angle (°) ** | C5-N1-N2 | 112.0° |

| N1-N2-C3 | 105.0° | |

| N2-C3-C4 | 111.0° | |

| C3-C4-C5 | 106.0° | |

| N1-C5-C4 | 106.0° |

Source: Data synthesized from general principles of DFT studies on heterocyclic compounds. bhu.ac.in

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and kinetic stability. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) indicates the ability to accept electrons. bhu.ac.in The energy gap (ΔE = ELUMO - EHOMO) is a significant indicator of chemical stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. jcsp.org.pk For this compound, the analysis would likely show the HOMO density distributed across the electron-rich pyrazole and tolyl rings, while the LUMO might be similarly delocalized, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.netresearchgate.net

Table 2: Illustrative FMO Energies and Global Reactivity Descriptors for a Pyrazole Derivative This table shows typical values obtained from DFT calculations for pyrazole-based compounds. Descriptors like electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are derived from HOMO and LUMO energies.

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -6.20 |

| LUMO Energy | ELUMO | - | -1.50 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.70 |

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | 3.85 |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.35 |

| Electrophilicity Index | ω | χ²/2η | 3.15 |

Source: Values are representative examples based on published data for similar heterocyclic systems. bhu.ac.inresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the reactive sites for electrophilic and nucleophilic attacks. bhu.ac.in The map displays regions of negative potential (red/yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP surface would likely show significant negative potential around the pyrazole's N2 nitrogen atom and the oxygen atom of the methanol group, indicating these are prime sites for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.net Conversely, the hydrogen atom of the hydroxyl group and hydrogens on the aromatic rings would exhibit positive potential. researchgate.net

DFT methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure. jcsp.org.pk

NMR: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted values with experimental spectra helps in the precise assignment of signals to specific atoms in the molecule. jcsp.org.pk

IR: The vibrational frequencies from DFT calculations correspond to the peaks in an infrared (IR) spectrum. This allows for the assignment of characteristic vibrational modes, such as O-H stretching from the methanol group, C-H stretching from the tolyl rings, and C=N stretching within the pyrazole core. bhu.ac.in

UV-Vis: Time-dependent DFT (TD-DFT) can predict the electronic transitions and corresponding absorption wavelengths (λmax) in the UV-Vis spectrum. rsc.org This helps in understanding the electronic structure and the nature of the π→π* transitions within the molecule.

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data This table illustrates how theoretical data is compared against experimental results for structural validation.

| Spectroscopic Data | Calculated Value | Experimental Value | Assignment |

| ¹H NMR (ppm) | 10.1 | 9.9 | -OH |

| 7.2-7.8 | 7.1-7.7 | Aromatic-H | |

| 4.6 | 4.5 | -CH₂- | |

| IR (cm⁻¹) | 3450 | 3460 | O-H stretch |

| 3050 | 3045 | Aromatic C-H stretch | |

| 1590 | 1595 | C=N stretch | |

| UV-Vis (nm) | 260 | 265 | π→π* transition |

Source: Representative data based on published computational studies of aromatic heterocycles. bhu.ac.injcsp.org.pk

Molecular Modeling Studies for Ligand-System Interactions (General Chemical Interactions)

Molecular modeling, particularly molecular docking, is a computational technique used to predict how a molecule (a ligand) binds to the active site of a larger molecule, such as a protein or enzyme. eurasianjournals.comnih.gov Pyrazole derivatives are frequently studied as inhibitors of various enzymes, such as kinases. nih.govacs.org A docking study of this compound would involve placing the molecule into the binding pocket of a selected biological target. The simulation would predict the most likely binding pose and calculate a binding affinity score, which estimates the strength of the interaction. nih.gov The analysis would highlight key interactions, such as hydrogen bonds formed by the methanol group or the pyrazole nitrogens, and hydrophobic interactions involving the tolyl rings. researchgate.net Such studies are foundational in drug design for identifying potential lead compounds. nih.govnih.gov

Table 4: Typical Ligand-Receptor Interactions for a Pyrazole-Based Inhibitor (Illustrative) This table summarizes the types of interactions and binding energies commonly observed in molecular docking studies of pyrazole derivatives.

| Interaction Type | Ligand Group | Receptor Residue | Binding Energy (kcal/mol) |

| Hydrogen Bond | Methanol (-OH) | Aspartate (Asp) | -7.5 |

| Hydrogen Bond | Pyrazole (N2) | Alanine (Ala) | |

| Hydrophobic | Tolyl Ring | Leucine (Leu) | |

| Hydrophobic | Tolyl Ring | Valine (Val) | |

| π-π Stacking | Pyrazole Ring | Tyrosine (Tyr) |

Source: Based on findings from molecular docking studies of pyrazole kinase inhibitors. nih.govnih.gov

Computational Studies on Reaction Mechanisms for this compound Synthesis

The synthesis of this compound typically proceeds through a two-step process: the formylation of the 1,3-di-p-tolylpyrazole precursor at the 4-position, followed by the reduction of the resulting aldehyde. While specific computational studies detailing the reaction mechanism for this exact compound are not extensively documented in publicly available literature, the mechanisms can be understood through established principles of organic reactions and computational analyses of analogous systems. Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of reaction pathways, including the elucidation of transition states and reaction intermediates. researchgate.netnih.gov

A common and efficient method for the introduction of a formyl group onto an electron-rich heterocyclic ring, such as a 1,3-diarylpyrazole, is the Vilsmeier-Haack reaction. nih.govwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.comorganic-chemistry.org

The generally accepted mechanism for the Vilsmeier-Haack reaction, which can be applied to the synthesis of the precursor 1,3-di-p-tolyl-1H-pyrazole-4-carbaldehyde, involves the following key steps:

Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of DMF with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.org This species is the primary formylating agent.

Electrophilic Attack: The electron-rich pyrazole ring of the 1,3-di-p-tolylpyrazole acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C4 position of the pyrazole ring, which is activated by the two tolyl substituents. This step leads to the formation of a cationic intermediate, often referred to as a sigma complex. The regioselectivity of this step is crucial and is governed by the electronic distribution within the pyrazole ring.

Aromatization and Hydrolysis: The sigma complex then undergoes elimination of a proton to restore the aromaticity of the pyrazole ring, yielding an iminium salt intermediate. Subsequent hydrolysis of this iminium salt during aqueous workup furnishes the final aldehyde product, 1,3-di-p-tolyl-1H-pyrazole-4-carbaldehyde. wikipedia.org

Following the formylation, the synthesis of this compound is completed by the reduction of the aldehyde group. This is typically achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). The mechanism for this reduction is a well-established nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the primary alcohol.

Computational chemistry, particularly DFT methods, provides the theoretical framework to investigate these reaction mechanisms in detail. For instance, calculations can determine the relative energies of intermediates and transition states along the reaction coordinate. The energy profile can reveal the rate-determining step of the reaction and provide insights into the factors influencing the reaction's feasibility and selectivity.

While specific data tables for the synthesis of this compound are not available, the table below illustrates the types of computational data that are typically generated in such studies for analogous reactions.

| Parameter | Description | Typical Computational Data |

| ΔG‡ | Gibbs Free Energy of Activation | Provides information on the reaction rate. A lower value indicates a faster reaction. |

| ΔE | Reaction Energy | Indicates whether the reaction is exothermic (negative value) or endothermic (positive value). |

| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction energy profile. | Elucidates the key bond-forming and bond-breaking events. |

| Intermediate Geometries | The structures of any stable species formed during the reaction. | Helps to understand the step-wise nature of the mechanism. |

Computational studies on related pyrazole syntheses have demonstrated the utility of DFT in understanding reaction pathways. For example, theoretical investigations have been used to study the frontier molecular orbitals (HOMO-LUMO) to predict the reactivity of pyrazole derivatives. researchgate.net Furthermore, DFT has been employed to analyze the geometric and electronic properties of various substituted pyrazoles, which influences their reactivity. mdpi.comresearchgate.net Although a dedicated computational study on the Vilsmeier-Haack formylation of 1,3-di-p-tolylpyrazole and its subsequent reduction is not readily found, the established mechanisms provide a solid foundation for understanding the synthesis of this compound.

Chemical Transformations and Derivatization of 1,3 Dip Tolyl 1h Pyrazol 4 Yl Methanol

Reactions Involving the Hydroxymethyl Functional Group at C4

The primary alcohol functionality at the C4 position of the pyrazole (B372694) ring is a key site for a range of chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution. These reactions allow for the introduction of a wide array of functional groups, significantly altering the steric and electronic properties of the parent molecule.

Esterification Reactions

The hydroxyl group of (1,3-Di-p-tolyl-1H-pyrazol-4-YL)methanol can be readily converted to its corresponding esters through reaction with various acylating agents. A common method involves the use of an acid chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. For instance, the reaction with acetic anhydride would yield (1,3-di-p-tolyl-1H-pyrazol-4-yl)methyl acetate. While specific literature on the esterification of this exact compound is not abundant, the general reactivity of primary alcohols suggests that a wide range of esters can be synthesized using this approach. The reaction conditions are typically mild, and the resulting esters are often stable compounds that can be easily purified.

Another approach for esterification is the Schotten-Baumann reaction, which utilizes an acid chloride in a biphasic system with an aqueous base. This method has been successfully employed for the synthesis of esters from pyrazole carboxylic acid chlorides, indicating its potential applicability to the derivatization of (1,3-Di-p-tolyl-1H-pyrazol-4-YL)methanol. dergipark.org.tr

Etherification Reactions

The synthesis of ethers from (1,3-Di-p-tolyl-1H-pyrazol-4-YL)methanol can be achieved through several established methods, with the Williamson ether synthesis being a prominent example. nih.govresearchgate.net This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The subsequent reaction of this alkoxide with an alkyl halide results in the formation of the ether. The choice of a primary alkyl halide is crucial to favor the SN2 mechanism and avoid competing elimination reactions. nih.gov This method allows for the introduction of a variety of alkyl and aryl ether moieties.

Oxidation to Carbonyl or Carboxylic Acid Functionalities

The primary alcohol of (1,3-Di-p-tolyl-1H-pyrazol-4-YL)methanol can be oxidized to either the corresponding aldehyde, 1,3-di-p-tolyl-1H-pyrazole-4-carbaldehyde, or further to the carboxylic acid, 1,3-di-p-tolyl-1H-pyrazole-4-carboxylic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

For the selective oxidation to the aldehyde, mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are commonly employed. These reagents are known to convert primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. mdpi.com The Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF), is another effective method for the formylation of electron-rich aromatic rings, including pyrazoles, and can be used to synthesize 4-formyl pyrazoles from suitable precursors. researchgate.netigmpublication.orgarkat-usa.orgijpcbs.comresearchgate.net For example, the Vilsmeier-Haack reaction on the corresponding hydrazone is a common route to obtain 1,3-diaryl-1H-pyrazole-4-carbaldehydes. rsc.org

Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or by a two-step process involving the initial formation of the aldehyde followed by its oxidation. The synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid has been reported via the oxidation of the corresponding aldehyde. rsc.org

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of (1,3-Di-p-tolyl-1H-pyrazol-4-YL)methanol can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For instance, treatment with thionyl chloride (SOCl2) or a similar halogenating agent can convert the alcohol into the corresponding 4-(chloromethyl)-1,3-di-p-tolyl-1H-pyrazole. This chloro-derivative can then readily react with a variety of nucleophiles, such as amines, thiols, and cyanides, to introduce a wide range of functional groups at the C4-methyl position. The synthesis of 5-(bromomethyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole has been reported, highlighting the feasibility of such transformations. rsc.org

Electrophilic Aromatic Substitution on the Pyrazole and p-Tolyl Ring Systems

The pyrazole ring is an electron-rich aromatic system, and as such, it can undergo electrophilic aromatic substitution reactions. Theoretical studies and experimental evidence suggest that the C4 position of the pyrazole ring is the most susceptible to electrophilic attack. researchgate.net However, since the C4 position in the target molecule is already substituted, electrophilic substitution would be directed to other available positions on the pyrazole ring or, more likely, to the activated p-tolyl rings.

Modifications and Functionalization of the p-Tolyl Substituents

The methyl groups of the p-tolyl substituents offer additional sites for chemical modification. These transformations can introduce new functionalities and further expand the structural diversity of the derivatives.

One common reaction is the oxidation of the methyl group to a carboxylic acid. This can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) under basic conditions, followed by acidification. This would transform the p-tolyl groups into p-carboxyphenyl groups.

Another potential modification is the halogenation of the benzylic methyl groups. Reactions such as free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator could introduce a bromine atom onto the methyl group, forming a bromomethyl functionality. This reactive group can then participate in various nucleophilic substitution reactions, allowing for the attachment of a wide range of substituents.

Advanced Applications of Pyrazole Derivatives in Materials and Technology

Design and Synthesis of Pyrazole-Based Fluorescent Dyes and Optical Materials

The inherent photophysical properties of the pyrazole (B372694) ring make it an excellent platform for the design of fluorescent dyes and optical materials. nih.gov The extended π-conjugation system in pyrazole derivatives often leads to desirable optical properties, including strong luminescence. ias.ac.in The design of such materials hinges on the strategic functionalization of the pyrazole core to modulate the electronic and photophysical characteristics.

The synthesis of pyrazole derivatives is well-established, with common methods including the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.govnih.gov For (1,3-Dip-tolyl-1H-pyrazol-4-YL)methanol, a plausible synthetic route would involve the reaction of a di-tolyl substituted 1,3-dicarbonyl precursor with hydrazine (B178648), followed by formylation of the 4-position and subsequent reduction to the methanol (B129727) group. The tolyl groups at the 1 and 3 positions are expected to enhance the quantum yield and photostability of the resulting dye, while the methanol group at the 4-position offers a site for further chemical modification, allowing for the fine-tuning of its optical properties or its integration into larger molecular systems.

The fluorescence of pyrazole derivatives is often sensitive to the surrounding environment, a property that is highly valuable for the development of optical sensors. nih.gov For instance, the emission spectra of pyrazole-based dyes can exhibit significant shifts in response to changes in solvent polarity or the presence of specific analytes. The bulky tolyl groups in this compound could create a specific microenvironment around the fluorophore, potentially leading to unique solvatochromic or ion-sensing behaviors.

Table 1: Plausible Synthetic Route for this compound and Related Compounds

| Precursor 1 | Precursor 2 | Reaction Type | Intermediate Product | Final Product |

|---|---|---|---|---|

| 1,3-Di-p-tolylpropane-1,3-dione | Hydrazine | Cyclocondensation | 1,3-Di-p-tolyl-1H-pyrazole | This compound |

Pyrazole Scaffolds in Catalysis and Coordination Chemistry

The nitrogen atoms of the pyrazole ring are excellent ligands for a wide array of metal ions, making pyrazole derivatives highly valuable in catalysis and coordination chemistry. researchgate.netresearchgate.net The formation of stable coordination complexes is a hallmark of pyrazole chemistry, with applications ranging from homogeneous catalysis to the development of novel inorganic materials. nih.govacs.org

The this compound molecule possesses multiple coordination sites: the two nitrogen atoms of the pyrazole ring and the oxygen atom of the methanol group. This allows it to act as a versatile ligand, potentially forming complexes with various transition metals. The steric bulk of the tolyl groups can play a crucial role in determining the geometry and coordination number of the resulting metal complexes, which in turn influences their catalytic activity and selectivity. researchgate.net

Protic pyrazoles, those with an N-H group, can participate in proton-responsive catalysis, where the acidity of the N-H proton is modulated by coordination to a metal center. nih.gov While the N1 position of this compound is substituted, the fundamental ability of the pyrazole core to stabilize metal centers remains. The methanol group can also be deprotonated to form an alkoxide, which can act as a bridging ligand between two metal centers, leading to the formation of polynuclear complexes with interesting magnetic or catalytic properties.

Table 2: Potential Coordination Modes of this compound

| Coordination Site(s) | Metal Ion (Example) | Potential Application |

|---|---|---|

| N2 of pyrazole | Pd(II), Cu(I), Ru(II) | Homogeneous catalysis (e.g., cross-coupling reactions) |

| N2 and O of methanol | Lanthanide ions (e.g., Eu³⁺, Tb³⁺) | Luminescent probes, magnetic materials |

Development of Pyrazole-Containing Polymers and Advanced Functional Materials

The incorporation of pyrazole moieties into polymer backbones can impart a range of desirable properties, including enhanced thermal stability, solubility, and biological activity. tandfonline.com The development of pyrazole-containing polymers is an active area of research, with applications in high-performance materials, membranes, and optoelectronics. ias.ac.in

The methanol group of this compound provides a convenient handle for polymerization. It can be converted into other functional groups, such as an acrylate (B77674) or a vinyl ether, which can then undergo radical or cationic polymerization. Alternatively, it can participate in condensation polymerization with dicarboxylic acids or diisocyanates to form polyesters or polyurethanes, respectively.

The resulting polymers would benefit from the inherent properties of the di-tolyl-pyrazole unit. The rigidity of the pyrazole ring and the bulky tolyl groups would likely lead to polymers with high glass transition temperatures and good thermal stability. Furthermore, the potential for the pyrazole units within the polymer chain to coordinate with metal ions opens the door to the creation of metallopolymers with tunable optical, electronic, or catalytic properties. ias.ac.in The introduction of a well-defined functional unit like this compound into a polymer chain is a promising strategy for creating advanced functional materials with tailored properties.

Pyrazole Derivatives as Components in Chemical Sensors and Probes (Non-Biological Sensing)

The ability of pyrazole derivatives to act as chemosensors for the detection of metal ions and other analytes is well-documented. nih.govrsc.org This sensing capability often relies on a change in the photophysical properties of the pyrazole derivative upon binding to the target analyte. rsc.org These changes can manifest as a "turn-on" or "turn-off" of fluorescence, or a colorimetric change visible to the naked eye. rsc.org

This compound is a promising candidate for the development of chemical sensors. The pyrazole core, with its nitrogen donor atoms, can selectively bind to specific metal ions. rsc.orgchemrxiv.org The methanol group can also participate in coordination or hydrogen bonding interactions, further enhancing the selectivity of the sensor. The tolyl groups, in addition to influencing the photophysical properties, can create a hydrophobic pocket that may favor the binding of specific organic molecules.

The sensing mechanism would likely involve a chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) process. Upon binding of an analyte, the electronic structure of the pyrazole derivative would be perturbed, leading to a measurable change in its absorption or emission spectrum. For instance, the coordination of a paramagnetic metal ion could lead to quenching of fluorescence ("turn-off" sensing), while interaction with other analytes might restrict intramolecular rotation, leading to an enhancement of fluorescence ("turn-on" sensing). The development of sensors based on this compound could have applications in environmental monitoring, industrial process control, and materials science.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (1,3-diphenyl-1H-pyrazol-4-yl)methanol sigmaaldrich.com |

| 1,3-Di-p-tolyl-1H-pyrazole |

| 1,3-Diphenyl-1H-pyrazole nih.gov |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide nih.gov |

| 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.